
(2R,4S)-1-((Benzyloxy)carbonyl)-4-fluoropiperidine-2-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4S)-1-((Benzyloxy)carbonyl)-4-fluoropiperidine-2-carboxylic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The presence of both a benzyloxycarbonyl group and a fluorine atom in its structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-1-((Benzyloxy)carbonyl)-4-fluoropiperidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Fluorination: Introduction of the fluorine atom is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Protection: The amino group is protected using a benzyloxycarbonyl (Cbz) group, which is introduced via reaction with benzyl chloroformate.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or related reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,4S)-1-((Benzyloxy)carbonyl)-4-fluoropiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Sodium azide, thiols, or amines.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
(2R,4S)-1-((Benzyloxy)carbonyl)-4-fluoropiperidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of (2R,4S)-1-((Benzyloxy)carbonyl)-4-fluoropiperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group acts as a protecting group, allowing selective reactions at other functional sites. The fluorine atom enhances the compound’s stability and bioavailability by influencing its electronic properties and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,4S)-4-(((Benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid
- tert-Butoxycarbonyl (Boc) derivatives
- Fluorinated piperidine derivatives
Uniqueness
(2R,4S)-1-((Benzyloxy)carbonyl)-4-fluoropiperidine-2-carboxylic acid is unique due to the combination of a benzyloxycarbonyl protecting group and a fluorine atom. This combination provides enhanced stability, selectivity, and reactivity, making it a valuable compound in various synthetic and research applications.
Propriétés
Formule moléculaire |
C14H16FNO4 |
|---|---|
Poids moléculaire |
281.28 g/mol |
Nom IUPAC |
(2R,4S)-4-fluoro-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C14H16FNO4/c15-11-6-7-16(12(8-11)13(17)18)14(19)20-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,17,18)/t11-,12+/m0/s1 |
Clé InChI |
OFKSKDKKCNWFIA-NWDGAFQWSA-N |
SMILES isomérique |
C1CN([C@H](C[C@H]1F)C(=O)O)C(=O)OCC2=CC=CC=C2 |
SMILES canonique |
C1CN(C(CC1F)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



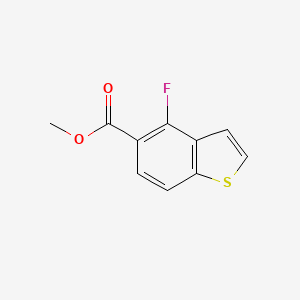
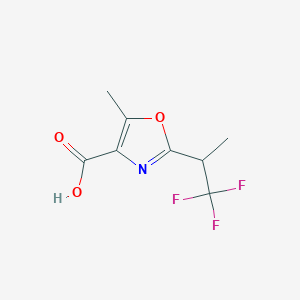
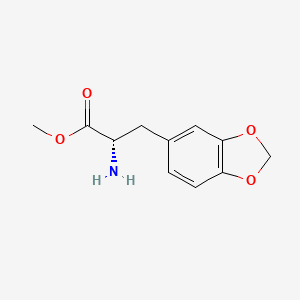


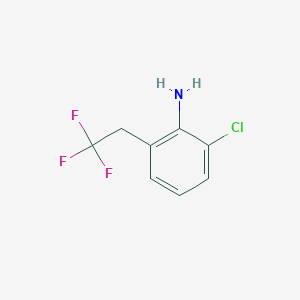

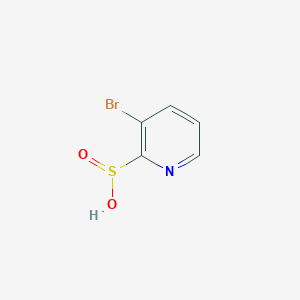

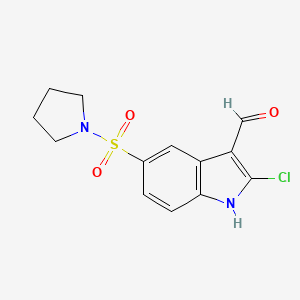

![2-Bromo-6-methylthiazolo[4,5-b]pyridine](/img/structure/B13115650.png)

